molecular formula C13H13BrN2OS2 B12180299 C13H13BrN2OS2

C13H13BrN2OS2

Katalognummer: B12180299
Molekulargewicht: 357.3 g/mol
InChI-Schlüssel: UGIHUIYATGNEDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the molecular formula C13H13BrN2OS2 is a brominated organic molecule that contains nitrogen, sulfur, and oxygen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of C13H13BrN2OS2 typically involves the reaction of a brominated aromatic compound with a thiophene derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of This compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

C13H13BrN2OS2: undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The sulfur atoms can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the nitrogen-containing groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents like DMF or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include azides, thiols, and amines.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include de-brominated compounds and reduced nitrogen derivatives.

Wissenschaftliche Forschungsanwendungen

C13H13BrN2OS2: has several applications in scientific research:

Wirkmechanismus

The mechanism of action of C13H13BrN2OS2 involves its interaction with specific molecular targets. The bromine atom and the nitrogen-sulfur moiety play crucial roles in its reactivity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

C13H13BrN2OS2: can be compared with other brominated thiophene derivatives and nitrogen-containing heterocycles. Similar compounds include:

    C12H10BrN2OS: A brominated thiophene with one less sulfur atom.

    C13H12BrN2O2S: A brominated thiophene with an additional oxygen atom.

    C13H13ClN2OS2: A chlorinated analog with similar structural features.

The uniqueness of This compound lies in its specific combination of bromine, nitrogen, sulfur, and oxygen atoms, which confer distinct chemical and biological properties .

Eigenschaften

Molekularformel

C13H13BrN2OS2

Molekulargewicht

357.3 g/mol

IUPAC-Name

3-(bromomethyl)-5,16-dithia-2,7-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),6,10(15)-trien-8-one

InChI

InChI=1S/C13H13BrN2OS2/c14-5-7-6-18-13-15-11(17)10-8-3-1-2-4-9(8)19-12(10)16(7)13/h7H,1-6H2

InChI-Schlüssel

UGIHUIYATGNEDB-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=C(C1)C3=C(S2)N4C(CSC4=NC3=O)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.